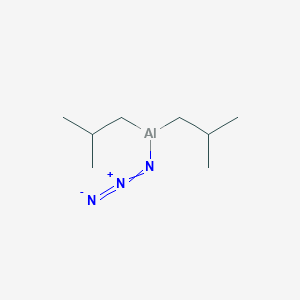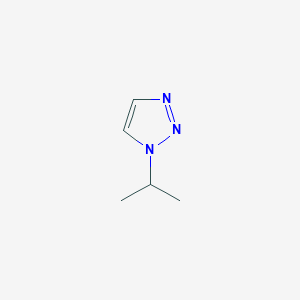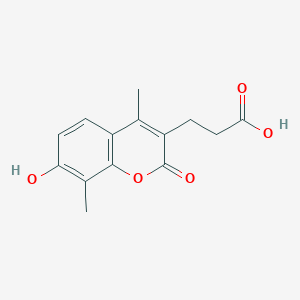![molecular formula C16H10O2 B3053076 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione CAS No. 50703-54-3](/img/structure/B3053076.png)
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione
Vue d'ensemble
Description
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a polycyclic aromatic hydrocarbon that has been synthesized through various methods.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione, focusing on six unique applications:
Organic Synthesis and Chemical Reactions
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione is a valuable intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile building block for synthesizing complex organic molecules. Researchers have explored its use in creating novel compounds through reactions such as acetylation, hydrolysis, and methoxylation .
Pharmaceutical Development
This compound has potential applications in pharmaceutical research due to its structural similarity to biologically active molecules. It can be used as a scaffold for designing new drugs, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to undergo various chemical transformations makes it a promising candidate for drug discovery .
Material Science
In material science, 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione can be used to develop new materials with unique properties. Its rigid and planar structure is beneficial for creating polymers and other materials with specific mechanical and thermal properties. Researchers are investigating its potential in the development of high-performance materials for industrial applications .
Catalysis
The compound’s unique electronic properties make it a potential candidate for use in catalysis. It can be employed as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .
Photophysical and Photochemical Studies
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione is of interest in photophysical and photochemical research due to its conjugated system. It can be used to study light absorption, emission properties, and photochemical reactions. These studies are crucial for developing new photonic materials and understanding fundamental photochemical processes .
Environmental Chemistry
In environmental chemistry, this compound can be used as a model compound to study the degradation and transformation of organic pollutants. Its stability and reactivity under various environmental conditions provide insights into the behavior of similar compounds in the environment. This research is essential for developing strategies to mitigate pollution and understand the fate of organic contaminants .
Propriétés
IUPAC Name |
4b,9b-dihydroindeno[2,1-a]indene-5,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSLGPMHLYJZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(C2=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300847 | |
| Record name | 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione | |
CAS RN |
50703-54-3 | |
| Record name | NSC139224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)


![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)


